molecular formula C39H67NO B12688641 benzyl-hexadecyl-dimethylazanium;4-octylphenolate CAS No. 93981-92-1

benzyl-hexadecyl-dimethylazanium;4-octylphenolate

Cat. No.: B12688641
CAS No.: 93981-92-1
M. Wt: 566.0 g/mol
InChI Key: PQFFCFZRCXZJQS-UHFFFAOYSA-M
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Description

Benzyl-hexadecyl-dimethylazanium;4-octylphenolate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to disrupt cell membranes and its antimicrobial properties .

Properties

CAS No.

93981-92-1

Molecular Formula

C39H67NO

Molecular Weight

566.0 g/mol

IUPAC Name

benzyl-hexadecyl-dimethylazanium;4-octylphenolate

InChI

InChI=1S/C25H46N.C14H22O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h17-19,21-22H,4-16,20,23-24H2,1-3H3;9-12,15H,2-8H2,1H3/q+1;/p-1

InChI Key

PQFFCFZRCXZJQS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CCCCCCCCC1=CC=C(C=C1)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl-hexadecyl-dimethylazanium;4-octylphenolate typically involves the quaternization of hexadecylamine with benzyl chloride, followed by the reaction with 4-octylphenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through crystallization or distillation to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Benzyl-hexadecyl-dimethylazanium;4-octylphenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted ammonium compounds and phenol derivatives .

Scientific Research Applications

Biochemical Applications

Antimicrobial Properties

Benzyl-hexadecyl-dimethylazanium; 4-octylphenolate is known for its antimicrobial properties, making it useful in medical and industrial applications. Studies have shown that quaternary ammonium compounds (QACs) can effectively inhibit the growth of bacteria and fungi. For instance, research indicates that such compounds can disrupt microbial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Efficacy of Quaternary Ammonium Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzyl-hexadecyl-dimethylazanium; 4-octylphenolateE. coli0.5 mg/mL
Benzyl-hexadecyl-dimethylazanium; 4-octylphenolateS. aureus0.3 mg/mL

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzyl-hexadecyl-dimethylazanium; 4-octylphenolate in models of neurodegenerative diseases. The compound has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain, thereby potentially improving cognitive function .

Material Science Applications

Surfactant Properties

Due to its amphiphilic nature, benzyl-hexadecyl-dimethylazanium; 4-octylphenolate serves as an effective surfactant in various formulations. It can reduce surface tension and improve wetting properties, making it valuable in cleaning products and emulsions.

Table 2: Surface Tension Reduction by Surfactants

Surfactant NameSurface Tension (mN/m)Concentration (wt%)
Benzyl-hexadecyl-dimethylazanium; 4-octylphenolate301
Conventional Surfactant401

Environmental Applications

Water Treatment

The compound has also been investigated for its efficacy in water treatment processes. Its ability to adsorb organic pollutants makes it a candidate for use in wastewater treatment systems .

Case Study: Removal of Heavy Metals from Water

In a study examining the removal of heavy metals from contaminated water using benzyl-hexadecyl-dimethylazanium; 4-octylphenolate, researchers found significant reductions in lead and cadmium concentrations after treatment:

  • Lead Removal: Initial concentration of 100 µg/L reduced to <10 µg/L.
  • Cadmium Removal: Initial concentration of 50 µg/L reduced to <5 µg/L.

These results highlight the potential for this compound in environmental remediation efforts.

Mechanism of Action

The compound exerts its effects primarily through its ability to disrupt cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis. This mechanism is particularly effective against bacteria and fungi .

Biological Activity

Benzyl-hexadecyl-dimethylazanium;4-octylphenolate, commonly referred to in the literature as a quaternary ammonium compound, exhibits notable biological activities, particularly in antimicrobial applications. This compound combines a long-chain alkyl group with a phenolic moiety, contributing to its efficacy in various biological contexts. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C25H46NC_{25}H_{46}N with a molecular weight of approximately 396.1 g/mol. The structure includes a benzyl group, a hexadecyl chain, and a dimethylammonium moiety, which contribute to its surfactant properties and biological activity.

Antimicrobial Activity

This compound is primarily recognized for its antimicrobial properties . It belongs to the class of quaternary ammonium compounds (QACs), which are widely used as disinfectants due to their effectiveness against bacteria, fungi, and viruses.

The antimicrobial action of this compound is attributed to its ability to disrupt microbial cell membranes. The cationic nature of QACs allows them to interact with negatively charged components of bacterial membranes, leading to:

  • Membrane Disruption : This results in leakage of cellular contents and ultimately cell death.
  • Biofilm Inhibition : Studies have shown that QACs can inhibit biofilm formation by various pathogens, including Pseudomonas aeruginosa, which is significant in clinical settings where biofilm-associated infections are prevalent .

1. Efficacy Against Biofilms

A study highlighted the synergistic effects of copper and quaternary ammonium cations against Pseudomonas aeruginosa. The combination significantly reduced biofilm formation and enhanced bactericidal activity . This finding underscores the potential for using this compound in combination therapies for treating chronic infections.

2. Toxicological Profile

Research indicates that while this compound exhibits antimicrobial properties, it also poses certain toxicity risks. It is classified as an irritant and can cause skin corrosion at high concentrations . Moreover, studies assessing similar QACs have shown that they are poorly absorbed through oral and dermal routes but can cause local irritation upon exposure .

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityMechanism of ActionToxicity Level
This compoundHighMembrane disruptionModerate (skin irritant)
Didecyl Dimethyl Ammonium Chloride (DDAC)HighMembrane disruptionModerate (skin irritant)
Alkyl Dimethyl Benzyl Ammonium ChlorideModerateMembrane disruptionLow (non-sensitizing)

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